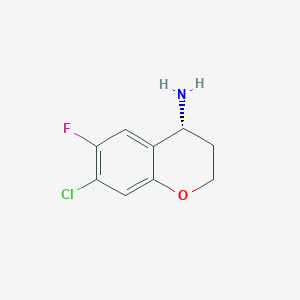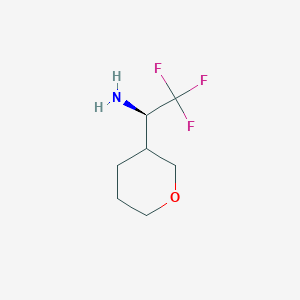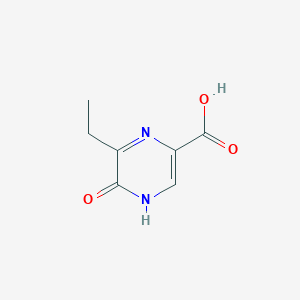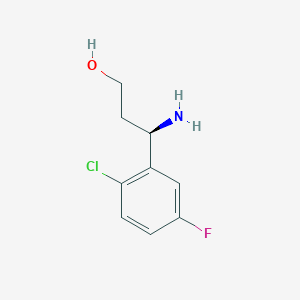
(3S,4S)-4-Amino-7-chlorochroman-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-Amino-7-chlorochroman-3-OL: is a chiral compound with significant potential in various scientific fields. This compound belongs to the chroman family, characterized by a benzopyran ring system. The presence of an amino group and a chlorine atom on the chroman ring makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Amino-7-chlorochroman-3-OL typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the asymmetric synthesis via organocatalytic addition reactions. For instance, dithiomalonates can be added to nitrostyrenes under “on water” conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for high yield and purity, ensuring that the stereochemistry is maintained throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorine groups on the chroman ring make it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3S,4S)-4-Amino-7-chlorochroman-3-OL is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a potential candidate for treating various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (3S,4S)-4-Amino-7-chlorochroman-3-OL involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid: This compound shares a similar amino group and stereochemistry but differs in the ring structure and substituents.
(3S,4S)-4-[(Benzylsulfonyl)amino]pyrrolidin-3-yl: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness: (3S,4S)-4-Amino-7-chlorochroman-3-OL is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
(3S,4S)-4-amino-7-chloro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10ClNO2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |
InChI-Schlüssel |
PNXDTVQXRDLBMC-APPZFPTMSA-N |
Isomerische SMILES |
C1[C@H]([C@H](C2=C(O1)C=C(C=C2)Cl)N)O |
Kanonische SMILES |
C1C(C(C2=C(O1)C=C(C=C2)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)













